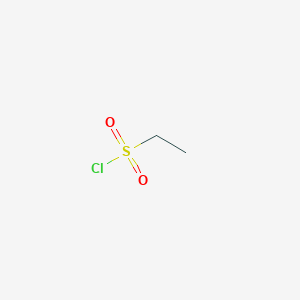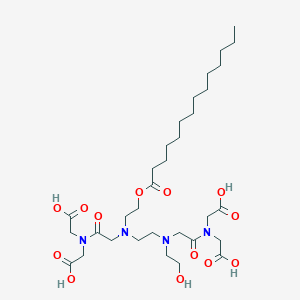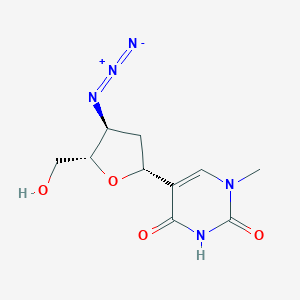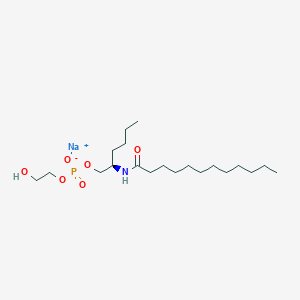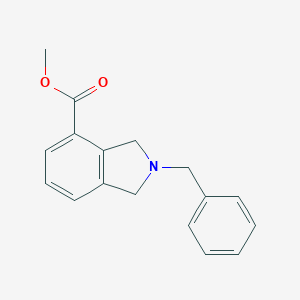![molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5](/img/structure/B166190.png)
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
Übersicht
Beschreibung
The compound “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound1. However, it is structurally similar to other compounds such as “2-Benzylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carbonitrile” and “Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate” which have been studied12.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of pyrrol-2-yl- and pyrazol-4-ylmethylidene derivatives of betulin and allobetulin involves Aldol-crotonic condensation of allobetulone and betulonic aldehyde with N-substituted pyrrole-2- and pyrazole-4-carbaldehydes3. However, the specific synthesis process for “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” is not explicitly provided in the literature. However, similar compounds like “2-Benzylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carbonitrile” have a molecular formula of C15H18N2O1.Chemical Reactions Analysis
The specific chemical reactions involving “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not readily available in the literature. However, similar compounds like 2H-Pyran undergo various reactions including phase change reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not explicitly provided in the literature. However, similar compounds like 3,4-dihydro-2H-pyran have been studied for their conformational potential energy surfaces and cationic structure6.Safety And Hazards
The safety and hazards associated with “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not explicitly mentioned in the literature.
Zukünftige Richtungen
The future directions for the study of “2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one” are not explicitly mentioned in the literature. However, similar compounds like 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) have been synthesized and loaded in graphene aerogels for use as high-performance anode material for lithium-ion batteries7.
Eigenschaften
IUPAC Name |
2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392818 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one | |
CAS RN |
135782-11-5 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





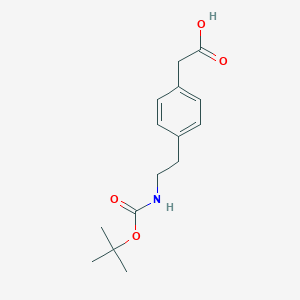
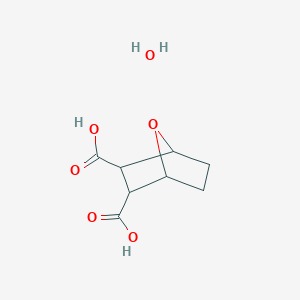
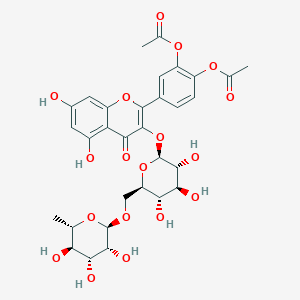
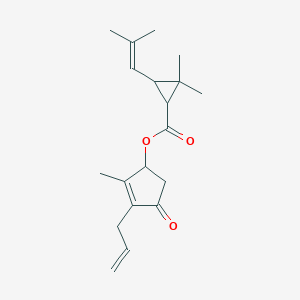
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
